2-(Aminomethyl)-3-(diethylamino)propan-1-ol
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Overview
Description
2-(Aminomethyl)-3-(diethylamino)propan-1-ol is an organic compound with the molecular formula C7H17NO. It is a derivative of propanol and contains both an amino group and a diethylamino group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(diethylamino)propan-1-ol typically involves the reaction of diethylamine with an appropriate precursor, such as an epoxide or a halohydrin. One common method is the reaction of diethylamine with glycidol under controlled conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-(diethylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
2-(Aminomethyl)-3-(diethylamino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of various chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-(diethylamino)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The diethylamino group can also participate in hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)propan-1-ol: Similar in structure but lacks the aminomethyl group.
3-(Diethylamino)propan-1-ol: Another structural isomer with different properties.
2-(Aminomethyl)propan-1-ol: Lacks the diethylamino group, leading to different reactivity and applications.
Uniqueness
2-(Aminomethyl)-3-(diethylamino)propan-1-ol is unique due to the presence of both an aminomethyl group and a diethylamino group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
251969-03-6 |
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Molecular Formula |
C8H20N2O |
Molecular Weight |
160.26 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(diethylamino)propan-1-ol |
InChI |
InChI=1S/C8H20N2O/c1-3-10(4-2)6-8(5-9)7-11/h8,11H,3-7,9H2,1-2H3 |
InChI Key |
FMHXUAIBLWEKJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN)CO |
Origin of Product |
United States |
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